molecular formula C5H11ClO B14410721 (2S)-2-chloro-3-methylbutan-1-ol

(2S)-2-chloro-3-methylbutan-1-ol

Cat. No.: B14410721
M. Wt: 122.59 g/mol
InChI Key: OJRHUICOVVSGSY-RXMQYKEDSA-N
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Description

(2S)-2-Chloro-3-methylbutan-1-ol is a chiral secondary alcohol characterized by a chlorine atom at the second carbon and a methyl group at the third carbon of a four-carbon chain. Its stereochemistry (S-configuration at C2) and functional groups (chloro and hydroxyl) confer unique physicochemical properties, including polarity, boiling point, and reactivity.

Properties

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

(2S)-2-chloro-3-methylbutan-1-ol

InChI

InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3/t5-/m1/s1

InChI Key

OJRHUICOVVSGSY-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@@H](CO)Cl

Canonical SMILES

CC(C)C(CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of (2S)-3-methylbutan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-chloro-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or other reduced compounds.

Scientific Research Applications

Chemistry: (2S)-2-chloro-3-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be used as a reference compound in enantiomeric separation studies and chiral chromatography.

Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity and can be explored for their pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymers. It is also used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-chloro-3-methylbutan-1-ol depends on its specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activity are still under investigation and may vary based on the specific derivative or application.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Medicinal Potential: notes the repurposing of antiviral drugs targeting proteases. If the target compound exhibits protease inhibition, comparative studies with HCV/HIV inhibitors (e.g., ritonavir) could be warranted .

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